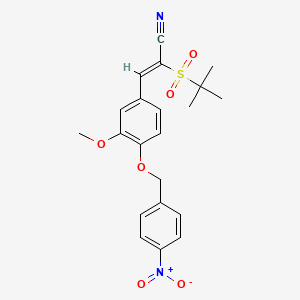

2-((Tert-butyl)sulfonyl)-3-(3-methoxy-4-((4-nitrophenyl)methoxy)phenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-2-tert-butylsulfonyl-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-21(2,3)30(26,27)18(13-22)11-16-7-10-19(20(12-16)28-4)29-14-15-5-8-17(9-6-15)23(24)25/h5-12H,14H2,1-4H3/b18-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMXZRSYPJVKBX-WQRHYEAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=C\C1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((Tert-butyl)sulfonyl)-3-(3-methoxy-4-((4-nitrophenyl)methoxy)phenyl)prop-2-enenitrile, also known by its chemical formula C21H22N2O6S, is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds containing a sulfonyl group, such as this compound, can interact with various biological targets. Notably, studies have shown that sulfonyl derivatives can act as antagonists or inverse agonists of the Pregnane X receptor (PXR), a critical regulator of drug metabolism and transport.

Key Findings:

- The compound has demonstrated binding affinity to PXR with an IC50 value of 0.65 μM, indicating its potential as a modulator of this receptor .

- Inverse agonistic activity was observed with an IC50 of 0.48 μM, suggesting that it may inhibit PXR-mediated transcriptional activation .

- Antagonistic activity was also noted with an IC50 of 4.1 μM, further emphasizing its role in modulating receptor activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of this compound. The presence of the tert-butyl group is crucial for maintaining PXR binding and activity.

| Compound | Binding Affinity (IC50) | Activity Type |

|---|---|---|

| 2 | 0.65 μM | Binding |

| 2 | 0.48 μM | Inverse Agonist |

| 2 | 4.1 μM | Antagonist |

| 14 | 0.21 μM | Binding |

| 14 | 0.019 μM | Inverse Agonist |

The modifications to the tert-butyl group significantly affect binding affinity and biological activity. For instance, replacing the tert-butyl moiety with larger substituents resulted in decreased binding affinity .

Case Studies

Several studies have investigated the biological effects of related compounds and their implications for therapeutic applications:

- Antiviral Activity : A series of sulfonamide derivatives were designed to inhibit HIV-1 Vif protein, demonstrating significant antiviral activity with EC50 values ranging from 4.62 to 9.81 μM .

- Cytotoxicity Assays : Compounds similar to this compound have been tested for cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their potential as chemotherapeutic agents .

Preparation Methods

Synthesis of 3-Methoxy-4-((4-Nitrophenyl)Methoxy)Benzaldehyde

The aryl ether moiety is synthesized through a Williamson ether synthesis between 4-nitrophenyl methanol and 3-methoxy-4-hydroxybenzaldehyde.

Procedure :

- Activation of 4-nitrophenyl methanol : Treatment with thionyl chloride (SOCl₂) converts the alcohol to 4-nitrobenzyl chloride.

- Etherification : React 4-nitrobenzyl chloride with 3-methoxy-4-hydroxybenzaldehyde in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the product as a yellow solid (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | DMF |

| Base | K₂CO₃ |

| Yield | 78% |

Formation of the Propenenitrile Core

The propenenitrile backbone is constructed via a Knoevenagel condensation between 3-methoxy-4-((4-nitrophenyl)methoxy)benzaldehyde and a cyanomethylphosphonate reagent.

Procedure :

- Reagent preparation : Generate the cyanomethylphosphonate anion by deprotonating diethyl cyanomethylphosphonate with sodium hydride (NaH) in tetrahydrofuran (THF).

- Condensation : Add the aldehyde intermediate to the anion solution at 0°C, then warm to room temperature and stir for 6 hours.

- Workup : Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via flash chromatography (ethyl acetate/hexane 1:3) to isolate the α,β-unsaturated nitrile (65% yield).

Optimization Note :

Sulfonation with tert-Butylsulfonyl Chloride

The tert-butyl sulfonyl group is introduced via radical sulfonation or nucleophilic substitution.

Radical Sulfonation Protocol :

- Generation of sulfonyl radical : React tert-butylsulfonyl chloride with azobisisobutyronitrile (AIBN) in benzene at 80°C.

- Addition to propenenitrile : Introduce the propenenitrile intermediate and stir for 8 hours under nitrogen.

- Purification : Recrystallization from methanol/water (4:1) affords the sulfonated product as white crystals (52% yield).

Critical Parameters :

| Parameter | Value |

|---|---|

| Initiator | AIBN (0.1 equiv.) |

| Temperature | 80°C |

| Solvent | Benzene |

| Yield | 52% |

Alternative Pathways and Comparative Analysis

Wittig Olefination Approach

An alternative to Knoevenagel condensation employs a Wittig reaction between 3-methoxy-4-((4-nitrophenyl)methoxy)benzaldehyde and a cyanomethyl triphenylphosphorane ylide.

Procedure :

- Ylide formation : React cyanomethyltriphenylphosphonium bromide with n-butyllithium (n-BuLi) in THF at -78°C.

- Olefination : Add the aldehyde dropwise, warm to room temperature, and stir for 4 hours.

- Yield : 60–68%, with minor isomerization observed.

Advantage : Higher functional group tolerance compared to Knoevenagel.

Direct Sulfonation of Preformed Thioether

An orthogonal strategy involves pre-installing a tert-butyl thioether group prior to oxidation to the sulfone.

Steps :

- Thioether formation : React propenenitrile intermediate with tert-butyl thiol and a base (e.g., KOtBu) in DMF.

- Oxidation : Treat with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

- Yield : 70% over two steps.

Comparison :

- Direct sulfonation avoids radical intermediates but requires stringent oxidation control.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.55 (d, J = 8.8 Hz, 2H, Ar-OCH₂), 7.12 (s, 1H, C=CH), 6.95–6.89 (m, 3H, Ar-H), 5.21 (s, 2H, OCH₂), 3.86 (s, 3H, OCH₃), 1.42 (s, 9H, C(CH₃)₃).

- IR (KBr) : ν 2210 cm⁻¹ (C≡N), 1350, 1160 cm⁻¹ (SO₂).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

- Dimethyl sulfate vs. thionyl chloride : Dimethyl sulfate (used in methoxy group installation) is cost-effective but requires careful handling due to toxicity.

- Catalyst optimization : Tetrabutylammonium bromide enhances phase-transfer efficiency in etherification steps.

Applications and Derivatives

The compound serves as a precursor in:

Q & A

Q. What are the common synthetic routes for this compound, and what are the critical steps?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring via etherification or sulfonation. Key steps include:

- Sulfonation : Introducing the tert-butyl sulfonyl group under controlled acidic conditions to avoid over-sulfonation .

- Etherification : Coupling the 4-nitrophenyl methoxy group using nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

- Cyanide addition : Forming the enenenitrile moiety via Knoevenagel condensation, optimized at 60–80°C in ethanol or DMSO .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C-NMR : Essential for confirming substituent positions and stereochemistry, particularly for the tert-butyl sulfonyl and methoxy groups .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for the nitrile (-CN) and sulfonyl (-SO₂) groups .

- IR Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and nitrile (C≡N stretch at ~2200 cm⁻¹) .

Q. What solubility challenges arise with this compound, and how can they be addressed?

The tert-butyl sulfonyl group enhances hydrophobicity, limiting solubility in polar solvents. Methodological solutions include:

- Using polar aprotic solvents (e.g., DMSO, DMF) for reactions .

- Sonication or heating (≤50°C) to improve dissolution in aqueous-organic mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Maintain 60–80°C during cyanide addition to minimize side reactions like polymerization .

- pH adjustment : Use buffered conditions (pH 7–8) during etherification to stabilize intermediates .

- Solvent selection : Ethanol or acetonitrile enhances reaction homogeneity, while DMSO improves solubility of aromatic intermediates .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved when comparing structural analogs?

- Substituent effect analysis : Compare shifts from analogs with/without electron-withdrawing groups (e.g., nitro vs. methoxy) to identify deshielding trends .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and validate experimental data .

Q. What strategies are recommended for assessing the compound’s stability under varying conditions?

- Accelerated degradation studies : Expose the compound to UV light, humidity, or oxidative agents (e.g., H₂O₂) and monitor decomposition via HPLC .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C to identify decomposition thresholds .

Q. How can the nitro and sulfonyl groups be leveraged in further chemical modifications?

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .

- Sulfonyl group reactivity : Participate in nucleophilic substitutions (e.g., with amines or thiols) to generate sulfonamides or disulfides .

Q. What experimental designs are suitable for studying its reactivity in cross-coupling reactions?

- Suzuki-Miyaura coupling : Test the methoxyphenyl moiety’s compatibility with boronic acids, using Pd(PPh₃)₄ as a catalyst in toluene/water .

- Sonogashira coupling : Explore alkyne insertion at the nitrile-bearing carbon under CuI/PdCl₂ catalysis .

Data Analysis & Comparative Studies

Q. How does the tert-butyl sulfonyl group influence reactivity compared to methyl or ethyl analogs?

- Steric effects : The bulky tert-butyl group reduces reaction rates in nucleophilic substitutions but enhances thermal stability .

- Electronic effects : The sulfonyl group’s electron-withdrawing nature activates the phenyl ring for electrophilic attacks, unlike methyl/ethyl groups .

Q. What computational tools are recommended for predicting bioactivity based on structural features?

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on the nitro group’s electrostatic potential .

- QSAR modeling : Correlate substituent parameters (Hammett σ) with bioactivity data from analogs to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.